molecular formula C18H15NO3 B1453153 4-(2,3-Dimethoxybenzoyl)isoquinoline CAS No. 1187170-81-5

4-(2,3-Dimethoxybenzoyl)isoquinoline

Cat. No. B1453153
M. Wt: 293.3 g/mol
InChI Key: SFNIBMOMOCTUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dimethoxybenzoyl)isoquinoline is an organic compound with the molecular formula C18H15NO3 . It has a molecular weight of 293.32 . The IUPAC name for this compound is (2,3-dimethoxyphenyl) (4-isoquinolinyl)methanone .


Synthesis Analysis

The synthesis of new isoquinoline derivatives has been proposed via intramolecular cyclization of imides obtained from acid anhydrides and 2-(3,4-dimethoxyphenyl)ethanamine (homoveratrylamine). The cyclization was carried out by treatment with sodium tetrahydridoborate and aqueous hydrogen chloride .


Molecular Structure Analysis

The molecular structure of 4-(2,3-Dimethoxybenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .


Chemical Reactions Analysis

Aromatic and heteroaromatic ketoximes underwent a regioselective cyclization with alkynes in the presence of a catalytic amount of [{RuCl2(p-cymene)}2] and NaOAc to give isoquinoline derivatives in good to excellent yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2,3-Dimethoxybenzoyl)isoquinoline include a molecular weight of 293.32 and a molecular formula of C18H15NO3 .

Scientific Research Applications

Natural Isoquinoline Alkaloids and Their Pharmacological Activities

Research has highlighted the pharmacological significance of natural isoquinoline alkaloids extracted from various plant species. These compounds have demonstrated a range of biological activities, including antimicrobial, antibacterial, and antitumor effects. The study of isoquinoline N-oxides alkaloids, in particular, reveals their potential as leads for drug discovery, emphasizing the importance of these compounds in the development of new therapeutic agents (Dembitsky, Gloriozova, & Poroikov, 2015).

Antioxidant Activity and Analytical Methods

Isoquinoline derivatives are also explored for their antioxidant properties. A comprehensive review of analytical methods for determining antioxidant activity suggests the relevance of these compounds in various applications, from food engineering to medicine. The study elaborates on several tests to measure antioxidant activity, providing a critical overview of their applicability and limitations. This indicates the potential of isoquinoline derivatives, including those related to 4-(2,3-Dimethoxybenzoyl)isoquinoline, in the assessment and utilization of antioxidant properties in different domains (Munteanu & Apetrei, 2021).

Photosensitive Protecting Groups

In synthetic chemistry, the development of photosensitive protecting groups, including those derived from isoquinoline, has shown significant promise. These groups, such as 3,5-dimethoxybenzoinyl, facilitate the protection of reactive sites during chemical reactions, enabling more complex synthetic pathways. This area of research highlights the role of isoquinoline derivatives in advancing synthetic methodologies, potentially impacting the synthesis of complex molecules for pharmaceutical applications (Amit, Zehavi, & Patchornik, 1974).

Isoquinoline Derivatives in Modern Therapeutics

The pharmacological importance of isoquinoline derivatives is further emphasized in a review focusing on their applications in modern therapeutics. These compounds, due to their structural diversity, exhibit a broad spectrum of biological activities. The review discusses various biological potentials of isoquinoline derivatives, including anti-fungal, anti-Parkinsonism, and anti-tumor activities, among others. This comprehensive analysis supports the significance of researching isoquinoline derivatives for the development of novel therapeutic agents (Danao et al., 2021).

properties

IUPAC Name

(2,3-dimethoxyphenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-16-9-5-8-14(18(16)22-2)17(20)15-11-19-10-12-6-3-4-7-13(12)15/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNIBMOMOCTUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601248063
Record name (2,3-Dimethoxyphenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dimethoxybenzoyl)isoquinoline

CAS RN

1187170-81-5
Record name (2,3-Dimethoxyphenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethoxyphenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-Dimethoxybenzoyl)isoquinoline
Reactant of Route 2
Reactant of Route 2
4-(2,3-Dimethoxybenzoyl)isoquinoline
Reactant of Route 3
Reactant of Route 3
4-(2,3-Dimethoxybenzoyl)isoquinoline
Reactant of Route 4
Reactant of Route 4
4-(2,3-Dimethoxybenzoyl)isoquinoline
Reactant of Route 5
Reactant of Route 5
4-(2,3-Dimethoxybenzoyl)isoquinoline
Reactant of Route 6
Reactant of Route 6
4-(2,3-Dimethoxybenzoyl)isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.